(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a hex-5-enoic acid moiety. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the hex-5-enoic acid moiety: This can be achieved through malonic ester synthesis, where malonic ester is alkylated with an appropriate alkyl halide, followed by decarboxylation to yield hex-5-enoic acid.
Coupling reaction: The protected amino group is then coupled with the hex-5-enoic acid moiety using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (high-performance liquid chromatography) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-5-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: LiAlH4 for carboxylic acid reduction.
Substitution: Pd/C for hydrogenolysis of the benzyloxycarbonyl group.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Free amines: from substitution reactions.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The hex-5-enoic acid moiety can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
®-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: The enantiomer of (S)-3-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, differing in stereochemistry.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group, which provides distinct reactivity and stability compared to similar compounds with different protecting groups.
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)hex-5-enoic acid is a synthetic organic compound characterized by its unique structural features, including a benzyloxycarbonyl (Cbz) protective group and a hex-5-enoic acid backbone. This compound is of particular interest in medicinal chemistry due to its potential biological activities, which can influence various metabolic pathways and protein functions.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- Structural Features :
- The benzyloxycarbonyl group enhances stability and solubility.
- The hex-5-enoic acid moiety allows for various chemical transformations.
- Enzyme Interactions : The presence of the amino group suggests that this compound may interact with enzymes, acting as a substrate or inhibitor. Such interactions can significantly influence metabolic pathways and cellular functions.
- Potential Therapeutic Applications : Due to its structural characteristics, this compound may serve as a lead compound in drug development, particularly in targeting diseases where enzyme inhibition is beneficial, such as cancer or inflammatory disorders.
- Stability and Bioavailability : The Cbz group contributes to the compound's metabolic stability, enhancing its bioavailability and therapeutic potential compared to similar compounds lacking this modification.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
2-Amino-4-trifluoromethylbutanoic acid | Anticancer properties; enzyme inhibition | |
4-Benzyloxycarbonylamino-3-fluoroacrylic acid | Modulates inflammatory pathways | |
2-(Benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoic acid | Anti-inflammatory; potential anticancer |
Key Findings from Literature
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. For instance, studies on related benzyloxycarbonyl derivatives have shown promising results in inhibiting HDAC (histone deacetylase), which is crucial for tumor survival .
- Cell Line Testing : Preliminary assays on cell lines have demonstrated that these compounds can induce cytotoxic effects, suggesting their potential utility in cancer therapies .
- Pharmacokinetic Studies : The incorporation of protective groups like Cbz has been shown to improve the pharmacokinetic profiles of related compounds, leading to enhanced therapeutic efficacy .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hex-5-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
MKXMRDWNZNDNDE-LBPRGKRZSA-N |
Isomeric SMILES |
C=CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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